molecular formula C19H24N2O2 B5861416 N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide

N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide

Cat. No. B5861416
M. Wt: 312.4 g/mol
InChI Key: RCHPEXIXBUISNU-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide is commonly known as DMXB-A. It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. DMXB-A is a nicotinic acetylcholine receptor agonist that has been shown to have a wide range of effects on the body, including improving cognitive function and reducing inflammation.

Mechanism of Action

DMXB-A acts as an agonist for nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes, including cognitive function, inflammation, and immune response. By activating these receptors, DMXB-A can improve cognitive function and reduce inflammation in the brain.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating immune response. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for use in lab experiments, including its ability to selectively activate nicotinic acetylcholine receptors and its well-established pharmacological profile. However, its limited solubility in aqueous solutions and potential toxicity at high doses are limitations that must be taken into account.

Future Directions

There are several potential future directions for research on DMXB-A, including exploring its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMXB-A and to optimize its pharmacological properties for clinical use.

Synthesis Methods

DMXB-A can be synthesized using a variety of methods, including the reaction of 4-(diethylamino)-3-methylbenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base. This reaction produces DMXB-A as a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.

properties

IUPAC Name

N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-5-21(6-2)17-12-11-15(13-14(17)3)20-19(22)16-9-7-8-10-18(16)23-4/h7-13H,5-6H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHPEXIXBUISNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7022285

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